molecular formula C7H4BrNO2S B13116705 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B13116705
M. Wt: 246.08 g/mol
InChI Key: OONJRWDQJMBPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. The molecular formula of this compound is C7H4BrNO2S, and it has a molecular weight of 246.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. The cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate-dimethylformamide (K2CO3-DMF) system leads to the formation of thieno[2,3-b]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with lithium hydroxide (LiOH) provides thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its heterocyclic ring.

Biological Activity

4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C7H4BrNO2S
  • Molecular Weight : 230.08 g/mol
  • CAS Number : 59648670
  • SMILES Notation : C1=CSC2=C1NC(=C2)C(=O)O

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : In vitro testing revealed that at a concentration of 100 µM, the compound reduced A549 cell viability significantly compared to control groups. The cytotoxicity was assessed using the MTT assay, which indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54935Induces apoptosis
CisplatinA54910DNA damage

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Preliminary results suggest that it possesses significant antibacterial activity.

  • Case Study : In a study targeting methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated an MIC value of 12.5 µg/mL, indicating effective inhibition of bacterial growth.
Bacterial StrainMIC (µg/mL)Resistance Type
MRSA12.5Multidrug-resistant
E. coli25Sensitive

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways related to cell survival and apoptosis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which could contribute to its anticancer effects by reducing oxidative stress in cells.

Safety and Toxicology

Safety assessments have indicated that while the compound exhibits potent biological activity, it also has a profile that requires careful evaluation regarding toxicity. Studies on normal human cells have shown lower cytotoxicity compared to cancerous cells, suggesting a favorable therapeutic index.

Properties

Molecular Formula

C7H4BrNO2S

Molecular Weight

246.08 g/mol

IUPAC Name

4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H4BrNO2S/c8-4-3-1-2-12-6(3)9-5(4)7(10)11/h1-2,9H,(H,10,11)

InChI Key

OONJRWDQJMBPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=C(N2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.